molecular formula C22H18F2N4OS B2534879 3-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396854-36-6

3-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2534879
CAS No.: 1396854-36-6
M. Wt: 424.47
InChI Key: CEXJENKEAAIBGU-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18F2N4OS and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

The chemical structures of compounds closely related to 3-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide have been analyzed to understand their geometric parameters, conformation, and intermolecular interactions. Studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides reveal that methoxy/methyl-substituted phenyl groups are almost perpendicular to the pyrazoline ring, which is coplanar with the fluorophenyl ring. These structural attributes facilitate specific intermolecular hydrogen bonds, contributing to the compound's stability and reactivity (Köysal et al., 2005).

Antimicrobial and Antituberculosis Activity

Research into thiazole-aminopiperidine hybrid analogues demonstrates significant antimicrobial and antituberculosis activity, highlighting the potential of such compounds in treating Mycobacterium tuberculosis infections. The study showcases how molecular hybridization can yield compounds with promising therapeutic effects, indicating a path for developing new treatments against resistant strains of tuberculosis (Jeankumar et al., 2013).

Anticancer Properties

Compounds with similar structures have shown distinct inhibition on the proliferation of some cancer cell lines, suggesting potential applications in cancer therapy. The synthesis and structural elucidation of these compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, underline the importance of precise chemical modifications to enhance therapeutic efficacy against various cancer types (Liu et al., 2016).

Antiviral and Anti-HSV-1 Activities

Synthesis and evaluation of new pyrazole- and isoxazole-based heterocycles have revealed compounds with significant activity against Herpes simplex type-1 (HSV-1), offering insights into the development of new antiviral agents. This research demonstrates the potential for crafting targeted therapies against specific viral infections, contributing to the broader field of antiviral drug discovery (Dawood et al., 2011).

Nematocidal and Fungicidal Applications

Exploration into pyrazole carboxamide derivatives has shown that while these compounds exhibit weak fungicidal activity, they possess good nematocidal activity against M. incognita. This finding opens avenues for developing novel agricultural chemicals that could protect crops from nematode infestations, highlighting the compound's utility beyond pharmaceutical applications (Zhao et al., 2017).

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4OS/c1-28-20(12-19(27-28)14-2-6-16(23)7-3-14)21(29)25-11-10-18-13-30-22(26-18)15-4-8-17(24)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXJENKEAAIBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.